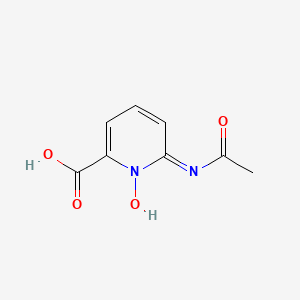

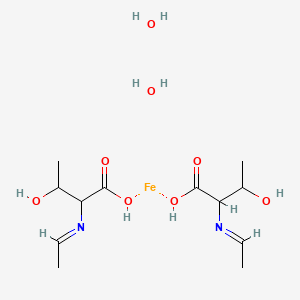

2-(Ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Dihydrate compounds are a type of hydrate that contain two water molecules bound within their crystalline structure. These compounds are commonly found in various minerals and salts, such as calcium sulfate dihydrate (gypsum) and magnesium sulfate dihydrate (Epsom salts) . The presence of water molecules in dihydrates significantly influences their physical and chemical properties, making them distinct from their anhydrous counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dihydrate compounds can be synthesized through various methods, depending on the specific compound. One common approach involves dissolving the anhydrous form of the compound in water and allowing it to crystallize. For example, calcium sulfate dihydrate can be prepared by dissolving calcium sulfate in water and allowing the solution to evaporate slowly, forming gypsum crystals .

Industrial Production Methods

In industrial settings, dihydrate compounds are often produced through controlled crystallization processes. For instance, magnesium sulfate dihydrate is produced by reacting magnesium oxide with sulfuric acid, followed by crystallization from the resulting solution . The reaction conditions, such as temperature and concentration, are carefully controlled to ensure the formation of the desired dihydrate compound.

Chemical Reactions Analysis

Types of Reactions

Dihydrate compounds can undergo various chemical reactions, including:

Dehydration: Heating dihydrate compounds can remove the water molecules, converting them into their anhydrous forms.

Hydration: Anhydrous compounds can reabsorb water to form dihydrates.

Common Reagents and Conditions

Common reagents used in reactions involving dihydrate compounds include acids, bases, and other salts. For example, sulfuric acid is used to produce magnesium sulfate dihydrate from magnesium oxide . The reaction conditions, such as temperature and pH, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from reactions involving dihydrate compounds depend on the specific reaction and reagents used. For instance, the dehydration of calcium sulfate dihydrate produces anhydrous calcium sulfate and water .

Scientific Research Applications

Mechanism of Action

The mechanism of action of dihydrate compounds varies depending on their specific application. For example, sodium citrate dihydrate works by neutralizing excess acid in the blood and urine, thereby treating metabolic acidosis . In other cases, dihydrate compounds act as stabilizers or catalysts, influencing the rate and outcome of chemical reactions .

Comparison with Similar Compounds

Dihydrate compounds are unique in that they contain two water molecules per formula unit, distinguishing them from other hydrates such as monohydrates (one water molecule) and anhydrous compounds (no water molecules) . This difference in water content significantly affects their physical and chemical properties. For example:

Properties

Molecular Formula |

C12H26FeN2O8 |

|---|---|

Molecular Weight |

382.19 g/mol |

IUPAC Name |

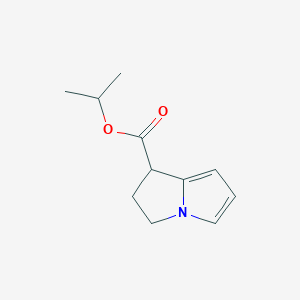

2-(ethylideneamino)-3-hydroxybutanoic acid;iron;dihydrate |

InChI |

InChI=1S/2C6H11NO3.Fe.2H2O/c2*1-3-7-5(4(2)8)6(9)10;;;/h2*3-5,8H,1-2H3,(H,9,10);;2*1H2 |

InChI Key |

XCOUVOKLNCJXTN-UHFFFAOYSA-N |

Canonical SMILES |

CC=NC(C(C)O)C(=O)O.CC=NC(C(C)O)C(=O)O.O.O.[Fe] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)